Tetradecylamine oxalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecylamine oxalate can be synthesized through a straightforward acid-base reaction. The process involves the neutralization of tetradecylamine with oxalic acid. The reaction is typically carried out in an organic solvent such as ethanol or methanol. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactants: Tetradecylamine and oxalic acid.
Solvent: Industrial-grade ethanol or methanol.
Equipment: Large-scale reactors with temperature control.
Purification: Filtration and recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Tetradecylamine oxalate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The oxalate component can be reduced under specific conditions.
Substitution: The amine group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of tetradecylamine N-oxide.
Reduction: Formation of reduced oxalate derivatives.
Substitution: Formation of substituted tetradecylamine derivatives.
Scientific Research Applications
Tetradecylamine oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of tetradecylamine oxalate involves its interaction with molecular targets through its amine and oxalate groups. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the oxalate group can chelate metal ions. These interactions can influence cellular processes and biochemical pathways, making this compound a valuable tool in research.
Comparison with Similar Compounds
Dodecylamine oxalate: Similar structure but with a shorter alkyl chain.
Hexadecylamine oxalate: Similar structure but with a longer alkyl chain.
Octadecylamine oxalate: Similar structure but with an even longer alkyl chain.
Uniqueness: Tetradecylamine oxalate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in forming stable emulsions.
Properties
CAS No. |
88872-16-6 |
---|---|
Molecular Formula |
C16H33NO4 |
Molecular Weight |
303.44 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;tetradecylazanium |
InChI |
InChI=1S/C14H31N.C2H2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;3-1(4)2(5)6/h2-15H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
OYIFGIZOXSGNCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[NH3+].C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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